molecular formula C19H26N2 B024996 4,4'-Methylenebis(2-ethyl-6-methylaniline) CAS No. 19900-72-2

4,4'-Methylenebis(2-ethyl-6-methylaniline)

Cat. No.: B024996
CAS No.: 19900-72-2
M. Wt: 282.4 g/mol
InChI Key: QJENIOQDYXRGLF-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(2-ethyl-6-methylaniline) is a useful research compound. Its molecular formula is C19H26N2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-Methylenebis(2-ethyl-6-methylaniline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Methylenebis(2-ethyl-6-methylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(2-ethyl-6-methylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Methylenebis(2-ethyl-6-methylaniline) is typically synthesized from 2-ethyl-6-methylaniline. The synthesis involves the reaction of 2-ethyl-6-methylaniline with formaldehyde under acidic conditions to form the methylene bridge between the two aniline units . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(2-ethyl-6-methylaniline) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2-ethyl-6-methylaniline) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction yields the corresponding amines .

Scientific Research Applications

4,4’-Methylenebis(2-ethyl-6-methylaniline) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Methylenebis(2-methyl-6-ethylaniline)
  • Bis(4-amino-3-ethyl-5-methylphenyl)methane
  • 4,4’-Diamino-3,3’-diethyl-5,5’-dimethyldiphenylmethane [1][1]

Uniqueness

4,4’-Methylenebis(2-ethyl-6-methylaniline) is unique due to its specific structure, which imparts distinct properties such as high thermal stability and mechanical strength. These properties make it particularly suitable for use in high-performance materials and industrial applications .

Properties

IUPAC Name

4-[(4-amino-3-ethyl-5-methylphenyl)methyl]-2-ethyl-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2/c1-5-16-10-14(7-12(3)18(16)20)9-15-8-13(4)19(21)17(6-2)11-15/h7-8,10-11H,5-6,9,20-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJENIOQDYXRGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N)CC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173678
Record name 4,4'-Methylene-bis(2-ethyl-6-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19900-72-2
Record name 4,4'-Methylenebis(2-ethyl-6-methylbenzenamine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Methylene-bis(2-ethyl-6-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Methylenebis(2-ethyl-6-methylaniline)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-METHYLENEBIS(2-ETHYL-6-METHYLBENZENAMINE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2397GNR8K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the alkyl substitution in 4,4'-Methylenebis(2-ethyl-6-methylaniline) influence the properties of the resulting polyimides?

A1: The research article [] investigates the impact of different alkyl substituents on the properties of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and diamine monomers, including 4,4'-Methylenebis(2-ethyl-6-methylaniline). While the paper doesn't explicitly focus on 4,4'-Methylenebis(2-ethyl-6-methylaniline), it elucidates that the incorporation of alkyl groups generally enhances the solubility and processability of polyimides. This is attributed to the increased free volume and decreased inter-chain interactions caused by the bulky alkyl substituents. []

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